Megestrol acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone, chemically designated as 17α-(acetyloxy)-6-methylpregna-4,6-diene-3,20-dione. It appears as a white crystalline solid with a molecular formula of C24H32O4 and an average molecular weight of approximately 384.51 g/mol. The compound exhibits low solubility in water (approximately 2 µg/mL at 37 °C) but is more soluble in organic solvents . Megestrol acetate is primarily used in clinical settings for its appetite-stimulating properties, particularly in patients experiencing cachexia due to chronic illnesses such as cancer or acquired immunodeficiency syndrome .
Megestrol acetate exhibits several biological activities, primarily acting as a progestogen with antigonadotropic effects. It binds to the progesterone receptor with moderate affinity (approximately 65% relative to reference ligands) and has been shown to suppress the secretion of gonadotropins from the pituitary gland, thereby reducing circulating levels of sex hormones such as testosterone and estrogen . This mechanism underlies its use in treating conditions associated with hormonal imbalances and its potential contraceptive effects.
Additionally, megestrol acetate displays weak partial androgenic activity and glucocorticoid activity, contributing to its anti-inflammatory properties . Its orexigenic effects are thought to be mediated through increased production of neuropeptide Y, which primarily leads to fat mass gain rather than lean body mass .
The synthesis of megestrol acetate can be summarized in the following steps:
Megestrol acetate has several important applications in medicine:
Megestrol acetate interacts with various medications, which can alter its efficacy or increase the risk of adverse effects. Notably, co-administration with sodium citrate can enhance side effects . Additionally, its metabolism involves cytochrome P450 enzymes that may be influenced by other drugs affecting liver function or competing for metabolic pathways . Understanding these interactions is crucial for optimizing therapeutic regimens involving megestrol acetate.
Several compounds share structural or functional similarities with megestrol acetate. Here are some notable examples:
Compound | Structural Similarity | Primary Use |
---|---|---|
Medroxyprogesterone acetate | Progestin | Hormonal contraception |
Norethisterone | Progestin | Hormonal contraception |
Hydroxyprogesterone acetate | Progestin | Hormonal therapy |
Algestone acetophenide | Progestin | Hormonal therapy |
Uniqueness of Megestrol Acetate:
Megestrol acetate demonstrates well-defined thermal characteristics that are fundamental to its pharmaceutical processing and formulation development. The compound exhibits a sharp melting point range of 213-220°C as determined by differential scanning calorimetry analysis and confirmed by United States Pharmacopeia standards [1] [2]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the pharmaceutical compound.
The thermal stability profile reveals that megestrol acetate maintains structural integrity up to its melting point, with no significant decomposition events observed below this temperature range [1] [3]. However, the compound requires protection from light during storage, suggesting potential photodegradation pathways that could compromise its chemical stability [2].
Phase transition behavior analysis through X-ray diffraction and differential scanning calorimetry studies demonstrates that megestrol acetate can undergo crystal-to-amorphous transitions under specific processing conditions [4] [5] [6]. When subjected to nanonization processes or solid dispersion formation, the crystalline form transforms to an amorphous state, which significantly impacts dissolution characteristics and bioavailability profiles [6] [7].
Investigations into glass transition temperature behavior reveal that when megestrol acetate is incorporated into polymer-based solid dispersions, the resulting amorphous forms exhibit distinct glass transition events. Differential scanning calorimetry analysis of polymer-hybridized solid lipid nanoparticles containing megestrol acetate showed characteristic glass transition temperature shifts, indicating molecular-level interactions between the drug and carrier materials [6] [8].
Parameter | Value | Method/Reference |
---|---|---|
Melting Point Range | 213-220°C | USP, DSC analysis |
Glass Transition Temperature | Observed in amorphous solid dispersions | DSC studies of solid dispersions |
Stability Under Heat | Stable up to melting point | Thermal analysis |
Phase Transition Behavior | Crystal → amorphous transitions observed in nanoformulations | XRD and DSC studies |
Crystalline Structure | White crystalline solid | Visual inspection, XRD |
Thermal Stability in Air | Requires protection from light | Storage requirements |
Megestrol acetate exhibits markedly different solubility characteristics across various pharmaceutical solvents, reflecting its highly lipophilic nature and poor aqueous solubility profile. In aqueous media at physiological temperature (37°C), the compound demonstrates extremely limited solubility of only 2 μg/mL, classifying it as practically insoluble according to pharmaceutical standards [1] [3] [9]. This poor aqueous solubility presents significant formulation challenges for oral drug delivery systems.
The solubility profile in biological fluids shows a twelve-fold improvement in plasma compared to pure water, reaching 24 μg/mL at 37°C [1] [3]. This enhanced solubility in plasma is attributed to protein binding interactions and the presence of natural surfactants such as bile salts and phospholipids that facilitate drug solubilization.
Organic solvent solubility studies reveal that megestrol acetate demonstrates significantly enhanced dissolution in polar organic solvents. The compound shows moderate solubility in ethanol (approximately 20 mM) and excellent solubility in dimethyl sulfoxide (50 mM) [10] [11] [12]. Acetone and chloroform provide very high solubility, with chloroform being particularly effective as a solvent for analytical and formulation purposes [2] [13].
pH-dependent solubility investigations demonstrate that megestrol acetate exhibits instability under alkaline conditions, with significant degradation observed at pH values of 7 or above [13]. This pH sensitivity necessitates careful formulation design, particularly for oral suspension products where pH control is critical for both stability and solubility optimization.
Surfactant-mediated solubility enhancement studies have shown that various surfactants can significantly improve megestrol acetate solubility across different pH ranges. Investigations with rapeseed methyl ester ethoxylate (Rofam 70), Tween 80, and Pluronic F68 at pH values of 5.0, 7.4, and 9.0 demonstrated substantial solubility improvements, with some formulations achieving up to 50-fold enhancement compared to pure aqueous systems [14] [15] [16].
Solvent | Solubility | Classification |
---|---|---|
Water (37°C) | 2 μg/mL | Practically insoluble |
Plasma (37°C) | 24 μg/mL | Slightly soluble |
Ethanol | 20 mM (soluble) | Moderately soluble |
DMSO | 50 mM (freely soluble) | Freely soluble |
Acetone | Soluble | Soluble |
Chloroform | Very soluble | Very soluble |
Methanol | Soluble in diluted form | Soluble |
The lipophilicity profile of megestrol acetate, characterized by its partition coefficient, represents a critical physicochemical parameter that directly influences its biopharmaceutical properties and formulation behavior. Experimental determination of the octanol-water partition coefficient yields a LogP value of 3.2, firmly establishing megestrol acetate as a highly lipophilic compound [17] [18].
Computational LogP predictions using various algorithms including OSIRIS, SCF bio, Molinspiration, ALOGPS 2.1, Molsoft, ACD/logP, PkCSM, and Swiss ADME show values ranging from 3.0 to 3.4, demonstrating good correlation with experimental data [19]. The consistency between experimental and computational values validates the reliability of lipophilicity predictions for this steroid compound.
The high LogP value directly correlates with the compound's Biopharmaceutical Classification System (BCS) Class II designation, characterized by low aqueous solubility and high membrane permeability [18] [20]. This classification has significant implications for oral bioavailability, as dissolution rather than permeation becomes the rate-limiting step for drug absorption.
Lipophilicity-related formulation challenges manifest in several key areas. The high hydrophobicity contributes to poor wettability, with contact angle measurements consistently exceeding 90°, indicating hydrophobic surface characteristics [21]. This poor wetting behavior necessitates the incorporation of surfactants and wetting agents in pharmaceutical formulations to achieve adequate dispersion and dissolution.
The partition coefficient also influences the compound's interaction with biological membranes and distribution within lipid-based drug delivery systems. Studies investigating megestrol acetate incorporation into solid lipid nanoparticles and nanoemulsions demonstrate preferential partitioning into the lipid phase, which can be exploited for enhanced oral bioavailability through lymphatic uptake pathways [22] [15].
Parameter | Value | Reference |
---|---|---|
LogP (experimental) | 3.2 | Experimental studies |
LogP (calculated - various methods) | 3.0-3.4 (computational variations) | Computational predictions |
Lipophilicity classification | Highly lipophilic | Literature classification |
BCS Classification | Class II (Low solubility, High permeability) | BCS classification studies |
Hydrophobicity index | High hydrophobicity | Contact angle measurements |
Oil-water partition behavior | Preferentially partitions to oil phase | Partition studies |
The surface properties of megestrol acetate significantly influence its pharmaceutical behavior, particularly regarding wettability, dissolution, and formulation stability. Contact angle measurements using the sessile drop method consistently demonstrate values exceeding 90°, confirming the hydrophobic nature of megestrol acetate surfaces [21] [23]. This high contact angle indicates poor wettability characteristics that directly impact dissolution rate and bioavailability.
Micronization processes dramatically alter the surface characteristics of megestrol acetate, with significant implications for pharmaceutical performance. Raw megestrol acetate typically exhibits a broad particle size distribution ranging from 0.2 to 30 μm with a mean particle size of approximately 3.02 μm [4]. Following micronization, the particle size distribution narrows considerably, with mass median diameters typically ranging from 3.0 to 10 μm as specified in pharmaceutical formulations [24] [23].
Advanced particle size reduction techniques, including antisolvent precipitation and supercritical fluid processing, can achieve even finer particle sizes. Nanonization studies have successfully produced megestrol acetate particles with mean diameters of 208 nm, representing a significant reduction from the starting material [4]. These nanoparticles demonstrate a narrow size distribution with 90% of particles falling within the 100-300 nm range [4] [5].
Brunauer-Emmett-Teller (BET) surface area analysis reveals an inverse relationship between particle size and specific surface area. Processed microcrystals show substantially increased surface areas compared to raw material, with the order of increasing surface area following the pattern: raw micronized material < processed microcrystals without additives < processed microcrystals with polymer < processed microcrystals with polymer and surfactant [25] [26].
The surface characteristics are profoundly affected by particle processing conditions. Studies demonstrate that processed megestrol acetate microcrystals in the presence of hydrophilic polymers and surfactants achieve mean diameters of 1048 nm with enhanced surface properties, compared to 4352 nm for raw micronized material [25] [26]. These surface modifications result in significantly improved dissolution properties, with nanoparticles achieving 100% drug dissolution within 5 minutes compared to incomplete dissolution after 120 minutes for raw material [4].
Interfacial properties analysis reveals that megestrol acetate exhibits high interfacial tension with aqueous media, necessitating the use of surfactants for adequate wetting and dispersion [24] [23] [27]. The hydrophobic nature of the compound, combined with entrapped air on particle surfaces, creates challenging formulation conditions that require careful selection of wetting agents and surfactants to achieve stable pharmaceutical suspensions.
Property | Value | Measurement Method |
---|---|---|
Contact Angle with Water | >90° | Sessile drop method |
Surface Wettability | Hydrophobic (poor wetting) | Contact angle goniometry |
Micronized Particle Size Range | 3.0-10 μm (mass median diameter) | Laser diffraction, microscopy |
BET Surface Area (micronized) | Inversely related to particle size | Nitrogen adsorption (BET) |
Surface Tension Effects | High interfacial tension with water | Tensiometry |
Interfacial Properties | Requires surfactants for wetting | Interfacial tension measurement |
Particle Size Distribution (raw) | 0.2-30 μm (wide distribution) | Particle size analysis |
Particle Size Distribution (processed) | 100-300 nm (narrow distribution) | Dynamic light scattering |
Megestrol acetate demonstrates favorable hygroscopic properties with low moisture uptake characteristics under normal storage conditions. The compound maintains water content below 0.5% when stored according to United States Pharmacopeia specifications, classifying it as having low hygroscopicity [2]. This characteristic contributes to its overall stability profile and reduces concerns regarding moisture-induced degradation or physical changes during storage.
The solid-state stability of megestrol acetate in its crystalline form is generally excellent under appropriate storage conditions. The compound remains stable for extended periods when stored in well-closed containers at room temperature with protection from light [2] [3]. However, the stability profile is highly dependent on environmental conditions, particularly pH and light exposure.
pH stability investigations reveal that megestrol acetate exhibits significant instability under alkaline conditions, with decomposition observed at pH values of 7 or above [13] [28]. This pH sensitivity is particularly relevant for aqueous formulations where pH control becomes critical for maintaining chemical stability. The compound shows optimal stability in slightly acidic conditions, with oral suspension formulations typically maintained at pH ranges between 3.0 and 4.7 [28].
Light sensitivity studies indicate that megestrol acetate requires protection from light exposure to maintain chemical integrity [2]. Photodegradation pathways can lead to chemical breakdown and loss of therapeutic activity, necessitating the use of amber containers or other light-protective packaging for pharmaceutical products.
The stability of amorphous forms of megestrol acetate presents different challenges compared to the crystalline material. Amorphous solid dispersions and nanocrystal formulations demonstrate reduced physical stability with tendencies toward recrystallization over time [5] [6]. However, these forms can be stabilized through appropriate polymer selection and formulation design, with studies showing successful stabilization using hydroxypropyl methylcellulose and other hydrophilic polymers.
Temperature cycling studies demonstrate that megestrol acetate maintains stability through normal temperature variations encountered during storage and distribution. The compound does not exhibit significant degradation or physical changes when subjected to typical pharmaceutical storage temperature ranges, provided that extreme temperatures are avoided [29].
Oxidative stability analysis indicates that megestrol acetate is generally stable under normal atmospheric conditions, with no significant oxidative degradation observed under standard storage conditions [2]. However, for long-term storage or specialized applications, inert atmosphere packaging may be beneficial to ensure maximum stability.
The stability profile in different formulation matrices varies considerably. Crystalline tablet formulations demonstrate excellent long-term stability, while liquid suspensions require careful pH control and may benefit from antioxidant addition. Nanocrystal formulations show good stability when properly formulated with appropriate stabilizing excipients [5] [30].
Condition | Stability Profile | Storage Requirements |
---|---|---|
Room Temperature Storage | Stable when properly stored | Well-closed containers |
Humidity Sensitivity | Low hygroscopicity (<0.5% water) | Control humidity |
Light Sensitivity | Requires protection from light | Protect from light |
pH Stability (aqueous) | Unstable at pH ≥7 | Avoid alkaline conditions |
Oxidative Stability | Stable under normal conditions | Inert atmosphere if needed |
Long-term Stability (crystalline) | Stable for extended periods | Room temperature acceptable |
Amorphous Form Stability | Less stable, prone to recrystallization | Requires stabilizing excipients |
Temperature Cycling | Stable through normal temperature variations | Avoid extreme temperatures |
Irritant;Health Hazard